(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
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Description
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Cytotoxic Activities
Research has been conducted on the synthesis and in vitro cytotoxic activities of heteroarylacrylonitriles, including derivatives structurally related to the compound of interest. These compounds have been tested for their potency against human cancer cell lines. One study found that substituting the acrylonitrile at position 2 with nitrogen heterocyclics and at position 3 with various substituted rings resulted in compounds with significant cytotoxic activities. The study highlighted the importance of the cyanide moiety and discovered potent broad-spectrum cytotoxic agents through this structural framework, indicating a promising avenue for cancer therapy development (Sączewski et al., 2004).
Antibacterial and Anticancer Properties
Another investigation focused on the structure-activity relationships of novel heteroaryl-acrylonitriles, including their antibacterial and cytotoxic potential. The study suggested that specific substitutions on the benzimidazole and thiophene rings could significantly impact the overall activity against cancer cells and bacteria, providing insights into designing more effective therapeutic agents (Sączewski et al., 2008).
Material Science Applications
Optical and Electronic Properties
Research into the optical and electronic properties of related compounds has revealed potential applications in materials science. For example, a study on diphenylacrylonitrile derivatives showed interesting aggregation-enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure, suggesting applications in pressure-sensitive materials and optoelectronic devices (Ouyang et al., 2016).
Electrochemical Studies
A novel monomer and its copolymer with 3,4-ethylenedioxythiophene were investigated for their electrochemical properties. The study found that the copolymer exhibited lower oxidation potential, lower bandgap, and higher optical contrast, indicating potential for use in electrochromic devices (Soylemez et al., 2015).
properties
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c1-26-18-7-2-12(9-17(18)23(24)25)8-14(10-21)19-22-16(11-27-19)13-3-5-15(20)6-4-13/h2-9,11H,1H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGOWIVHMERQD-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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